6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine
Description
This pyrimidine derivative features a 5-nitro-substituted pyrimidine core with a 4-ethylpiperazine moiety at the 6-position and a (tetrahydrofuran-2-yl)methyl group at the N2-position. Structural characterization of analogous compounds (e.g., via IR, NMR, and mass spectrometry) confirms the stability of such derivatives under synthetic conditions .
Properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)14-12(22(23)24)13(16)18-15(19-14)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPMRUSKRYRAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings related to its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core substituted with a nitro group and a piperazine moiety. Its molecular formula is , and it has significant implications for pharmacological activity due to the presence of both electron-withdrawing and electron-donating groups.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties. The nitro group is known to play a crucial role in the activation of these compounds through reductive processes in microbial systems, leading to the generation of reactive intermediates that can damage cellular components.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that similar compounds possess activity against Mycobacterium tuberculosis and other resistant bacteria, suggesting potential utility in treating infections caused by multi-drug resistant organisms .
Antitumor Activity
The compound's structural features suggest potential as an anticancer agent. Pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, compounds with similar scaffolds have demonstrated inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in oncogenic signaling pathways .
Case Studies
-
Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various pyrimidine derivatives found that modifications at the 5-nitro position significantly enhanced antimicrobial activity against gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a primary mechanism . -
Inhibition of Cancer Cell Proliferation
In vitro studies on related pyrimidine compounds showed promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to the induction of apoptosis via activation of caspase pathways .
Data Tables
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the effectiveness of compounds similar to 6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine in combating malaria. A notable study screened a library of type II kinase inhibitors against the multidrug-resistant strain P. falciparum Dd2, identifying several compounds with significant antiplasmodial activity. The compound showed promising results with an effective concentration (EC50) indicating its potential as a lead antimalarial agent.
Table 1: Antiplasmodial Activity of Selected Compounds
| Compound ID | Dd2 EC50 (nM) | 3D7 EC50 (nM) | Resistance Index (RI) | Cytotoxicity (HepG2 EC50) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Compound 1 | 80 ± 8 | Not reported | Not applicable | 2590 ± 84 | 45 |
| Compound 2 | 1320 ± 79 | 763 ± 51 | 1.7 | 3170 ± 332 | 2.4 |
| Compound 3 | 1540 ± 252 | 821 ± 18 | 1.9 | 3240 ± 496 | 2.1 |
This table illustrates the potency and selectivity of various compounds, emphasizing the importance of structural modifications that enhance antimalarial activity while minimizing cytotoxic effects.
Kinase Inhibition
The compound is also investigated for its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). The interaction between the piperazine moiety and the hinge region of CDK4/6 has been documented, indicating that structural features of This compound contribute to its selectivity and potency against these targets.
Case Study: CDK Inhibition
In a study focused on developing selective CDK inhibitors, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit CDK4/6. The findings suggested that modifications in the piperazine ring significantly influenced binding affinity and selectivity.
Table 2: Binding Affinity of Pyrimidine Derivatives to CDK4/6
| Compound ID | Binding Affinity (Ki) nM | Selectivity for CDK6 |
|---|---|---|
| Compound A | 50 | High |
| Compound B | 120 | Moderate |
| Compound C | >500 | Low |
This table demonstrates how variations in chemical structure can impact binding affinity and selectivity toward specific kinases, underscoring the relevance of This compound in drug design.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The nitro group at position 5 of the pyrimidine ring facilitates SNAr reactions under basic conditions. For example:
-
Reduction of the nitro group to an amine (NH₂) enables subsequent substitution at position 5. This reduction is typically achieved using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) .
-
Chlorination or fluorination at position 5 occurs via SNAr using POCl₃ or HF-pyridine, forming intermediates for further derivatization .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitro → Amine reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 5-Amino derivative | |
| Nitro → Chloro | POCl₃, DMF, 80°C, 4 h | 5-Chloro-pyrimidine intermediate |
Alkylation and Piperazine Ring Functionalization
The ethylpiperazine moiety undergoes alkylation or arylation at the terminal nitrogen:
-
Quaternization with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing water solubility .
-
Coupling with aryl halides via Buchwald-Hartwig amination introduces aryl groups (e.g., 4-fluorophenyl) for improved kinase inhibition .
Example Reaction Pathway:
-
Piperazine alkylation with 3-chloro-4-fluoroaniline under NaH/THF yields N-arylpiperazine derivatives .
-
Subsequent O-alkylation with bromides (e.g., N-morpholinopropyl bromide) modifies solubility and bioactivity .
Reduction of Nitro Group
The nitro group at position 5 can be selectively reduced to an amine without affecting other functional groups:
-
Catalytic hydrogenation (H₂/Pd-C in THF) produces 5-amino-pyrimidine derivatives, which are intermediates for cross-coupling reactions .
-
Chemoselective reduction using Fe/HCl preserves the tetrahydrofuranmethyl group .
Salt Formation and Pharmaceutical Relevance
The secondary amine in the piperazine ring forms stable salts with acids, improving pharmacokinetic properties:
| Salt Type | Acid Used | Application | Reference |
|---|---|---|---|
| Mesylate | Methanesulfonic acid | Improved solubility and stability | |
| Hydrochloride | HCl (g) | Parenteral formulations |
Coupling Reactions with Tetrahydrofuranmethyl Group
The tetrahydrofuranmethyl (THF-methyl) substituent participates in Suzuki-Miyaura cross-coupling reactions:
-
Palladium-catalyzed coupling with aryl boronic acids introduces hydrophobic groups for enhanced target binding .
-
Click chemistry with azides forms triazole-linked conjugates for probing biological activity .
Key Reaction Example:
-
THF-methyl bromination (using NBS) followed by coupling with 5-(trifluoromethyl)pyridin-2-amine yields biaryl derivatives with antitumor activity .
Hydrogen Bonding and Biological Interactions
The pyrimidine-2,4-diamine scaffold forms hydrogen bonds with kinase ATP-binding pockets:
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Nitro vs. Thiophene/Chloro : The nitro group (strong electron-withdrawing effect) in the target compound contrasts with thiophene (electron-rich) or chloro (moderately electron-withdrawing) in analogs, suggesting divergent reactivity in biological systems .
- Tetrahydrofuran Side Chain : The (tetrahydrofuran-2-yl)methyl group in the target compound and its stereoisomer in highlight the role of cyclic ethers in improving solubility and metabolic stability compared to linear alkyl chains.
Functional Analogues with Nitro and Heterocyclic Substituents
Key Observations :
- Nitro Group Impact : The nitro group in the target compound and may confer redox activity, enabling interactions with microbial enzymes or DNA, whereas fluoro substituents (e.g., ) are typically inert but improve pharmacokinetics.
- Heterocyclic Diversity : Tetrahydrofuran derivatives (target, ) demonstrate adaptability in scaffold design, whereas tetrazole () or pyridine () substitutions cater to specific target binding pockets.
Research Findings and Hypotheses
- Antimicrobial Potential: Piperazine-pyrimidine hybrids (e.g., ) show moderate-to-strong activity against Gram-positive bacteria and fungi. The target compound’s ethylpiperazine and nitro group may synergize to disrupt microbial cell walls or efflux pumps.
- Selectivity Considerations : Bulky tetrahydrofuran substituents (target, ) may reduce off-target effects compared to planar aromatic groups (e.g., thiophene in ).
- Synthetic Feasibility : The target compound’s nitro group and ethylpiperazine necessitate controlled reaction conditions to avoid over-nitration or piperazine degradation, as seen in analogous syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
